Antiprotozoal Potency: Geranylfarnesol (C25) vs. Farnesol (C15) Against Leishmania donovani
Geranylfarnesol demonstrated an IC50 of 13.2 µM against Leishmania donovani in vitro [1]. In contrast, farnesol required an IC50 of approximately 172 µM against Leishmania major amastigotes under comparable conditions [2]. This represents a ~13-fold higher potency for the C25 prenol relative to the C15 analog.
| Evidence Dimension | Antileishmanial potency |
|---|---|
| Target Compound Data | IC50 = 13.2 µM (L. donovani) |
| Comparator Or Baseline | Farnesol: IC50 ≈ 172 µM (L. major amastigotes) |
| Quantified Difference | ~13-fold higher potency |
| Conditions | In vitro antiprotozoal assay; geranylfarnesol tested against L. donovani; farnesol tested against L. major amastigotes in macrophages |
Why This Matters
For researchers procuring a prenol for antiprotozoal studies, geranylfarnesol offers substantially greater potency, reducing compound quantity requirements and enabling lower working concentrations.
- [1] Lagnika L, Attioua B, Weniger B, Kaiser M, Sanni A, Vonthron-Senecheau C. Phytochemical study and antiprotozoal activity of compounds isolated from Thalia geniculata. Pharmaceutical Biology. 2008;46(3):162-165. DOI: 10.1080/13880200701499000. View Source
- [2] Antiparasitic effect of Farnesol against Leishmania major: A rationale from in vitro and in silico investigations. PLoS One. 2023. IC50 on amastigotes ≈ 172 µM. View Source
